molecular formula C9H8ClN3OS B13062295 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13062295
M. Wt: 241.70 g/mol
InChI Key: LKCLQCBOERMAQT-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a chloro group, a dimethyl-imidazolyl group, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction using 4,5-dimethylimidazole.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but without the dimethyl groups on the imidazole ring.

    2-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but without the chloro group.

Uniqueness

4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chloro and dimethyl-imidazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C9H8ClN3OS

Molecular Weight

241.70 g/mol

IUPAC Name

4-chloro-2-(4,5-dimethylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H8ClN3OS/c1-5-6(2)13(4-11-5)9-12-8(10)7(3-14)15-9/h3-4H,1-2H3

InChI Key

LKCLQCBOERMAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=C(S2)C=O)Cl)C

Origin of Product

United States

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